molecular formula C18H21N5S B2559742 1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine CAS No. 339106-50-2

1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2559742
CAS No.: 339106-50-2
M. Wt: 339.46
InChI Key: HXRSZJRANBSCOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, has been reported in the literature . These compounds were synthesized as FLT3 inhibitors for their potential anti-cancer activities . Another study reported the synthesis of transition metal complexes with a similar compound .


Molecular Structure Analysis

The compound belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The basic structure of pyrimidines forms the backbone of several important biomolecules .

Scientific Research Applications

Molecular Conformation and Interactions

Research has revealed the unusual molecular conformation and interactions of dissymmetric propylene-linker compounds, including pyrazolo[3,4-d]pyrimidine derivatives. The studies highlight the influence of intramolecular C-H·π interactions on molecular folding and the role of aromatic π-π interactions in crystal packing. For instance, compounds containing pyrazolo[3,4-d]pyrimidine and phthalimide moieties show varied structural configurations, demonstrating the intricate balance between intermolecular forces in determining molecular architecture (Avasthi et al., 2003).

Synthesis and Antimicrobial Activity

The synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives for antimicrobial properties have been a significant area of research. Novel compounds have been prepared, showing efficacy against a range of microbial strains. For example, the synthesis of pyrazolopyrimidine and pyrazolotriazine derivatives containing the sulfonyl moiety has led to compounds with notable antimicrobial activity (Ammar et al., 2004).

Anticancer and Anti-inflammatory Properties

The anticancer and anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives have also been explored. A study on the synthesis and biological evaluation of certain α, β-unsaturated ketones and their corresponding fused pyridines as antiviral and cytotoxic agents demonstrates the potential of these compounds in medicinal chemistry, showing broad-spectrum antitumor activity (El-Subbagh et al., 2000).

Heterocyclic Chemistry and Drug Discovery

The role of pyrazolo[3,4-d]pyrimidine derivatives in heterocyclic chemistry and drug discovery is underscored by their versatility in forming various heterocyclic systems. These compounds serve as key intermediates in synthesizing a wide array of heterocyclic compounds with potential pharmacological applications, from antimicrobial to anticancer activities (Ho & Suen, 2013).

Mechanism of Action

Target of Action

The primary target of the compound 1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key protein involved in the regulation of cell growth and division. Inhibition of this protein can lead to the suppression of cancer cell proliferation .

Mode of Action

This compound interacts with its target, EGFR-TK, by binding to its active site. This binding inhibits the enzymatic activity of EGFR-TK, leading to a decrease in the phosphorylation of downstream signaling proteins . This ultimately results in the inhibition of cell proliferation .

Biochemical Pathways

The action of this compound affects the EGFR signaling pathway. By inhibiting EGFR-TK, the compound disrupts the downstream signaling cascades, including the PI3K/AKT and MAPK pathways . These pathways are crucial for cell survival, growth, and proliferation. Therefore, their disruption leads to the inhibition of these cellular processes .

Pharmacokinetics

The compound’s effectiveness against egfr-tk suggests that it has sufficient bioavailability to reach its target in the body .

Result of Action

The result of the action of this compound is the inhibition of cell proliferation. This is achieved through the compound’s inhibitory effect on EGFR-TK and the subsequent disruption of downstream signaling pathways . In addition, the compound has been shown to induce cell cycle arrest at the S phase, leading to an increase in pre-G cell population .

Properties

IUPAC Name

1-(4-methylphenyl)-6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5S/c1-13-6-8-14(9-7-13)23-17-15(12-19-23)16(20-18(21-17)24-2)22-10-4-3-5-11-22/h6-9,12H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRSZJRANBSCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)SC)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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